Structural Differentiation from the Closest Commercially Available Analog: 1-Ethyl vs. 1-Methyl and 6-Fluoro vs. 6-Des-Fluoro Matched Series
CAS 1207001-45-3 can be compared to two commercially listed near-analogs: (i) 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1184978-92-4), which bears a 1-methyl rather than 1-ethyl substituent (ΔMW = −14.03 Da), and (ii) 1-ethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, which lacks the 6-fluoro substituent (ΔMW = −19.00 Da). In structurally related 1,2,4-oxadiazole-quinoline series, N¹-alkyl chain length and C⁶-fluorination have been demonstrated to modulate both antiproliferative potency and target selectivity [1]. No matched-pair IC₅₀ or target-engagement data are publicly available for these three compounds. Therefore, any claim of superiority or inferiority for CAS 1207001-45-3 relative to these analogs is not supported by current evidence. The structural differences establish that these are distinct chemical entities warranting independent experimental profiling.
| Evidence Dimension | Molecular structure: N¹-alkyl substitution and C⁶-halogenation status |
|---|---|
| Target Compound Data | N¹ = ethyl; C⁶ = F (MW 336.33 g/mol; C₁₈H₁₃FN₄O₂) |
| Comparator Or Baseline | Comparator 1 (CAS 1184978-92-4): N¹ = methyl, C⁶ = F (MW 322.30 g/mol). Comparator 2 (no CAS): N¹ = ethyl, C⁶ = H (MW ~317.33 g/mol). |
| Quantified Difference | ΔMW = −14.03 Da (vs. 1-methyl analog); ΔMW = −19.00 Da (vs. 6-des-fluoro analog). No biological activity data available for quantitative comparison. |
| Conditions | Structural comparison based on vendor-reported molecular formulas; no biological assay data retrievable. |
Why This Matters
Procurement decisions involving these three compounds must treat them as structurally distinct entities; substituting one for another without confirmatory biological data introduces an uncontrolled variable in any SAR or screening study.
- [1] Kala, P., Khasim Sharif, S., Murali Krishna, C., & Ramachandran, D. (2020). Design, synthesis, and anticancer evaluation of 1,2,4-oxadiazole functionalized quinoline derivatives. Medicinal Chemistry Research, 29(1), 136–144. Note: This paper demonstrates N¹-alkyl and C⁶-substituent effects in a related quinoline-oxadiazole series, not for the exact compound. View Source
